molecular formula C9H8BrN3O3 B1320241 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006483-11-9

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1320241
CAS No.: 1006483-11-9
M. Wt: 286.08 g/mol
InChI Key: VDAQGHHETFQEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS: 1006483-11-9) is a heterocyclic compound featuring a 5-methylisoxazole-3-carboxylic acid core substituted at the 4-position with a 4-bromo-1H-pyrazol-1-ylmethyl group. Its structural complexity arises from the integration of two heterocyclic systems (isoxazole and pyrazole) and a carboxylic acid moiety, which collectively influence its physicochemical and biological properties. The bromine atom on the pyrazole ring enhances molecular polarizability and may impact binding interactions in biological systems .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAQGHHETFQEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would depend on the specific structure of the compound and its derivatives .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic Acid and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 1006483-11-9 C₉H₈BrN₃O₃ 302.08 4-Bromo-pyrazole, isoxazole-3-carboxylic acid
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 1006441-88-8 C₉H₇ClN₄O₅ 286.63 4-Chloro-3-nitro-pyrazole, isoxazole-3-carboxylic acid
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid Not available C₉H₉N₃O₃ 207.19 Unsubstituted pyrazole, isoxazole-3-carboxylic acid
4-((E)-1-(3,5-bis(trifluoromethyl)benzoylhydrazono)ethyl)-5-methylisoxazole-3-carboxylic acid Not available C₁₆H₁₂F₆N₄O₃ 434.28 Trifluoromethyl groups, hydrazone linker

Key Observations:

  • Halogen Effects : The bromine atom in the target compound increases molecular weight (302.08) compared to the chloro-nitro analogue (286.63) . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological targets compared to chlorine .
  • Simpler Analogues : The unsubstituted pyrazole derivative (C₉H₉N₃O₃) lacks halogen or nitro groups, resulting in lower molecular weight (207.19) and possibly reduced binding affinity .

Biological Activity

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS Number: 1006456-22-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O3C_{11}H_{12}BrN_3O_3, with a molecular weight of 314.14 g/mol. The structure features a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and pyrazole rings exhibit antimicrobial activity. A study by highlights the ability of similar compounds to inhibit bacterial growth, suggesting that 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. A notable study demonstrated that derivatives of isoxazole significantly reduced pro-inflammatory cytokine levels in cell cultures, indicating a possible mechanism for anti-inflammatory action .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it may act as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels
Enzyme inhibitionCompetitive inhibition of COX

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid was tested against several bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of isoxazole derivatives. The compound was administered to animal models with induced inflammation, resulting in a marked decrease in swelling and pain indicators compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.